Phenformin

Vue d'ensemble

Description

Phenformin (1-phenethylbiguanide) is a biguanide derivative initially developed as an oral antihyperglycemic agent for type 2 diabetes. Unlike its widely used analog metformin, this compound was withdrawn from most markets in the 1970s–1980s due to a higher risk of lactic acidosis, a rare but fatal complication . However, it has garnered renewed interest in oncology due to its potent anti-cancer properties. This compound inhibits mitochondrial complex I, activating AMP-activated protein kinase (AMPK), which suppresses energy-intensive processes like proliferation and metastasis . Studies highlight its efficacy in reducing tumor growth, inducing apoptosis, and synergizing with other therapies, particularly in drug-resistant cancers .

Méthodes De Préparation

Le phénformin peut être synthétisé par une réaction impliquant la phénéthylamine et la dicyandiamide. La réaction se produit généralement sous reflux dans un solvant d’éthanol. Le produit, le chlorhydrate de phénformin, est ensuite purifié par recristallisation . Les méthodes de production industrielle impliquent des voies synthétiques similaires, mais elles sont optimisées pour la production à grande échelle afin d’assurer un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Metabolic Reactions

Phenformin undergoes phase I and II metabolic transformations:

-

Aromatic hydroxylation : The primary metabolic pathway involves cytochrome P450-mediated hydroxylation at the 4-position of the phenyl ring, forming 4-hydroxythis compound .

-

Glucuronidation : The hydroxylated metabolite is conjugated with glucuronic acid, enhancing water solubility for renal excretion .

Metabolic Profile Data

| Parameter | Value/Outcome | Source |

|---|---|---|

| Major metabolite | 4-hydroxythis compound | |

| Urinary excretion (24h) | ~50% (⅔ unchanged, ⅓ metabolite) | |

| Plasma half-life | 10–15 hours |

Protonation Behavior

This compound’s reactivity is pH-dependent due to its biguanide moiety:

-

Monoprotonated form : Dominates at physiological pH (~7.2), with protonation at N11 or N14 .

-

Diprotic form : Observed under strongly acidic conditions (pH ~2.0), exhibiting dual protonation at N11 and N14 .

Structural Implications

| Condition | Protonation Site | Consequence |

|---|---|---|

| Physiological pH | N11 or N14 | Enhanced solubility in polar media |

| Acidic pH | N11 + N14 | Stabilizes crystal packing via H-bonding |

Reactivity with Oxidizing Agents

This compound hydrochloride reacts with strong oxidizers, though specific reaction mechanisms remain underexplored. Its ammonium/amine groups likely participate in redox reactions, potentially forming nitro derivatives or undergoing decomposition .

Coordination Chemistry

This compound acts as a ligand in metal complexes:

-

Zinc(II)-phenformin : Synthesized as a potential antidiabetic agent, featuring N–H···Cl hydrogen bonds and π-stacking interactions .

| Complex | Key Interactions | Application Insight |

|---|---|---|

| Zn(C10H15N5)Cl2 | N–H···Cl, C–H···π | Enhanced stability vs. free drug |

Solid-State Interactions

Crystallographic studies reveal:

-

Intramolecular H-bonding : Stabilizes the biguanide backbone .

-

Intermolecular interactions : N–H···Cl and C–H···π bonds govern crystal packing, critical for pharmaceutical formulation .

Stability and Degradation

| Property | Value |

|---|---|

| Melting point | 175–178°C |

| LogP (experimental) | 2.72 |

Applications De Recherche Scientifique

Cancer Research: Phenformin has shown promise as an anticancer agent.

Metabolic Studies: This compound is used in research to study metabolic pathways and the effects of AMPK activation on cellular metabolism.

Pharmacological Studies: This compound serves as a model compound for studying the pharmacokinetics and pharmacodynamics of biguanides.

Mécanisme D'action

Le phénformin exerce ses effets principalement par l’activation de l’AMP kinase activée par l’AMP (AMPK). L’AMPK est un capteur d’énergie cellulaire qui régule l’équilibre énergétique en inhibant les processus consommant de l’ATP et en favorisant les voies générant de l’ATP . En activant l’AMPK, le phénformin améliore la sensibilité à l’insuline, réduit la production hépatique de glucose et augmente l’absorption du glucose dans les tissus périphériques . De plus, le phénformin influence le métabolisme cellulaire et les processus de transport des ions .

Comparaison Avec Des Composés Similaires

Metformin

- Cancer Models :

- In MMTV-PyMT transgenic mice (triple-negative breast cancer), phenformin and metformin showed comparable reductions in tumor weight and metastases. However, this compound demonstrated superior efficacy in DMBA-induced mammary tumor models, reducing incidence by 43–55% (vs. 100% in controls) .

- This compound’s anti-tumor effects are multifaceted, suppressing growth, migration, invasion, and epithelial-mesenchymal transition (EMT) via IGF1R/ErbB2 inactivation, whereas metformin’s effects are milder and context-dependent .

- Renal Protection :

Rotenone

- This compound shares mechanistic similarities with rotenone (a mitochondrial complex I inhibitor) but operates at a quantitatively reduced level. Unlike rotenone, this compound avoids complete mitochondrial exhaustion due to partial self-regulation of mitochondrial uptake .

Mechanisms of Action

- Mitochondrial Inhibition: this compound and metformin both inhibit complex I, but this compound’s higher lipophilicity (logP = 1.2 vs. metformin’s logP = -2.64) enhances cellular uptake and potency . this compound induces a more pronounced AMP:ATP ratio increase, leading to sustained AMPK activation compared to metformin .

- Metabolic Impact :

Pharmacokinetic and Toxicity Profiles

| Parameter | This compound | Metformin |

|---|---|---|

| Lipophilicity | logP = 1.2 | logP = -2.64 |

| LD₅₀ (3D Spheroids) | 0.62 mg/mg protein | >10 mg/mg protein |

| Lactic Acidosis Risk | High (dose-dependent) | Low (with proper dosing) |

- Toxicity :

- This compound’s higher lipophilicity correlates with increased tissue penetration and toxicity. In 3D hepatocyte spheroids, this compound’s LC₅₀ (0.62 mg/mg protein) was significantly lower than metformin’s (>10 mg/mg protein) .

- While both drugs inhibit the hERG channel, this compound’s acute toxicity (predicted LD₅₀) is comparable to metformin in preclinical models .

Synergistic Effects with Other Compounds

- Kinase Inhibitors :

- Chemotherapy Agents :

- Metabolic Modulators :

- Co-treatment with 2-deoxyglucose reverses this compound-induced acidification while enhancing growth inhibition in colon cancer cells .

Activité Biologique

Phenformin, a biguanide derivative, was originally developed as an antidiabetic agent. However, recent research has illuminated its potential biological activities beyond glucose regulation, particularly in cancer therapy. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer types, and relevant research findings.

This compound exerts its biological effects primarily through the following mechanisms:

- Mitochondrial Inhibition : this compound is a more potent inhibitor of mitochondrial complex I compared to metformin, leading to increased production of reactive oxygen species (ROS) and subsequent cellular stress responses .

- Endoplasmic Reticulum Stress : Research indicates that this compound induces endoplasmic reticulum (ER) stress, activating the PERK-eIF2α-ATF4 pathway. This results in increased autophagy and apoptosis in cancer cells, particularly in oral squamous cell carcinoma (OSCC) models .

- Caspase Activation : In head and neck squamous cell carcinoma (HNSCC), this compound has been shown to activate caspase-dependent apoptosis pathways, enhancing the apoptotic response in cancer cells .

- Inhibition of Epithelial-Mesenchymal Transition (EMT) : this compound has been reported to inhibit EMT in breast cancer cells by upregulating E-cadherin and downregulating vimentin and other mesenchymal markers .

In Vitro Studies

Numerous studies have demonstrated the efficacy of this compound in various cancer cell lines:

- Ovarian Cancer : In vitro studies showed that this compound inhibits cell proliferation in ovarian cancer cell lines (SKOV3, Hey, IGROV-1) with IC50 values ranging from 0.8 to 1.75 mM. The compound's effects were more pronounced than those of metformin .

- Breast Cancer : this compound treatment resulted in significant dose-dependent inhibition of proliferation in SKBR3 and 78617 breast cancer cells. It induced G0/G1 cell cycle arrest and enhanced apoptosis rates .

- Head and Neck Cancer : In FaDu cells, this compound increased apoptotic populations and promoted caspase-3 activity through both extrinsic and intrinsic pathways .

In Vivo Studies

The biological activity of this compound has also been validated through various animal models:

- Ovarian Cancer Models : In an orthotopic mouse model, this compound reduced tumor weight and volume by 64% and 68%, respectively, compared to controls. Additionally, it decreased serum levels of VEGF by 23%, indicating reduced angiogenesis .

- Breast Cancer Models : In vivo studies demonstrated that this compound inhibited tumor growth by modulating EMT markers and signaling pathways associated with tumor progression .

Case Studies

-

Case Study on Ovarian Cancer :

- A study evaluated the effects of this compound on primary cultures of human ovarian cancer cells. The results indicated that this compound significantly inhibited proliferation and induced apoptosis in a dose-dependent manner.

-

Case Study on HNSCC :

- A clinical investigation into the effects of this compound on FaDu cells showed that treatment led to increased apoptosis rates and reduced expression of survival signaling pathways.

Data Summary

The following table summarizes key findings from various studies on this compound's biological activity:

Q & A

Basic Research Questions

Q. What are the primary molecular targets of phenformin, and what experimental approaches are recommended to validate these targets in vitro?

- Methodological Guidance :

- Begin with CRISPR-based gene knockout screens to identify potential targets linked to this compound’s activity .

- Use dose-dependent inhibition assays in cell lines (e.g., HepG2 for liver cancer models) to correlate target expression with this compound sensitivity.

- Validate findings via western blotting or qPCR to confirm protein/mRNA-level changes post-treatment .

- Key Consideration: Account for off-target effects by comparing results with metformin, a related biguanide .

Q. How should researchers design dose-response studies for this compound to account for its unique pharmacokinetic properties?

- Methodological Guidance :

- Conduct pharmacokinetic (PK) modeling using preclinical animal models (e.g., murine) to determine optimal dosing intervals and bioavailability .

- Incorporate lactate level monitoring in cell culture media or serum to assess this compound’s metabolic impact, as it inhibits mitochondrial complex I .

- Use longitudinal study designs to track time-dependent effects, ensuring data captures both acute and chronic responses .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound efficacy data across different preclinical cancer models?

- Methodological Guidance :

- Perform meta-analysis of existing datasets to identify confounding variables (e.g., tumor microenvironment heterogeneity, genetic background differences) .

- Apply systems biology approaches (e.g., pathway enrichment analysis) to isolate context-dependent mechanisms, such as AMPK activation vs. mTOR inhibition .

- Validate hypotheses using patient-derived xenograft (PDX) models to mirror human tumor complexity better than traditional cell lines .

Q. What advanced statistical methods are suitable for analyzing this compound’s off-target effects in high-throughput screening data?

- Methodological Guidance :

- Use machine learning algorithms (e.g., random forest, LASSO regression) to distinguish primary targets from noise in large-scale omics datasets .

- Apply Benjamini-Hochberg correction to adjust for false discovery rates (FDR) in multi-parametric analyses .

- Cross-reference findings with public databases (e.g., ChEMBL, PubChem) to prioritize biologically plausible off-target interactions .

Q. How can researchers optimize in vivo experimental designs to study this compound’s anti-aging effects while minimizing confounding metabolic variables?

- Methodological Guidance :

- Implement caloric restriction controls to differentiate this compound-specific effects from general metabolic modulation .

- Use tissue-specific knockout models (e.g., AMPKα1/α2 KO mice) to dissect pathway-specific contributions .

- Employ multi-omics integration (transcriptomics, metabolomics) to map systemic responses and identify biomarkers of aging .

Q. Data Management and Reproducibility

Q. What strategies ensure robust data collection and reproducibility in this compound studies involving human-derived samples?

- Methodological Guidance :

- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation, especially for datasets involving clinical cohorts .

- Use blinded analysis protocols to reduce observer bias in immunohistochemistry or flow cytometry results .

- Document batch effects (e.g., cell passage number, reagent lot variations) in electronic lab notebooks to enhance replicability .

Q. Ethical and Compliance Considerations

Q. How should researchers address ethical challenges in clinical trials testing this compound repurposing for non-diabetic conditions?

- Methodological Guidance :

- Draft PICOT-compliant research questions (Population, Intervention, Comparison, Outcome, Timeframe) to align trial objectives with regulatory standards .

- Include data safety monitoring boards (DSMBs) to evaluate risks of lactic acidosis, a known adverse effect of this compound .

- Provide plain-language consent forms that explicitly outline off-label use risks and benefits .

Propriétés

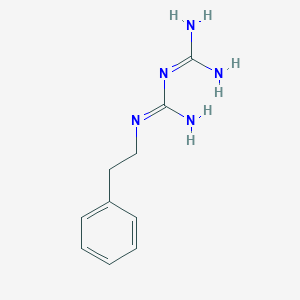

IUPAC Name |

1-(diaminomethylidene)-2-(2-phenylethyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5/c11-9(12)15-10(13)14-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H6,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFJFFQQTFMIBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN=C(N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023449 | |

| Record name | Phenformin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenformin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Crystals from isopropanol; pH (0.1 Molar aq soln): 6.7; MP 175-178 °C; Sol in water /Hydrochloride/, 2.32e-01 g/L | |

| Record name | Phenformin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00914 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENFORMIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenformin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

114-86-3 | |

| Record name | Phenformin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenformin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenformin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00914 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenformin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenformin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENFORMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD5K7529CE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENFORMIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenformin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

175 - 178 °C | |

| Record name | Phenformin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00914 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenformin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.